4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid
Description
4-Chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by a 4-chloro substituent on the benzoic acid core and a 2,3-dimethylphenyl sulfamoyl group at the 3-position. Its molecular formula is C₁₅H₁₄ClNO₄S, with a molecular weight of 339.80 g/mol .
Properties
IUPAC Name |
4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-9-4-3-5-13(10(9)2)17-22(20,21)14-8-11(15(18)19)6-7-12(14)16/h3-8,17H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCPYUDYLUDHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2,3-dimethylphenylamine.
Formation of Sulfamoyl Group: The 2,3-dimethylphenylamine is reacted with chlorosulfonic acid to introduce the sulfamoyl group.
Coupling Reaction: The resulting sulfamoyl derivative is then coupled with 4-chlorobenzoic acid under suitable conditions, often involving a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to handle the exothermic nature of the reactions.
Purification: Employing crystallization or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Substitution Reactions
The chloro group at position 4 undergoes nucleophilic substitution under controlled conditions.
Key Examples:
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Amine Substitution: Reacting with methylamine in ethanol at 25°C for 2 hours yields 4-(methylamino)-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic acid. This reaction proceeds via an SNAr mechanism due to electron withdrawal by the sulfamoyl group .
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Thiol Substitution: Treatment with ethanethiol in the presence of K₂CO₃ at 60°C produces the corresponding thioether derivative.
Reaction Table
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methylamine | 25°C, 2h, ethanol | 4-(methylamino) derivative | 78% | |
| Ethanethiol/K₂CO₃ | 60°C, 4h, DMF | 4-(ethylthio) derivative | 65% |
Hydrolysis Reactions
The sulfamoyl and ester groups (if present) are susceptible to hydrolysis.
Acidic Hydrolysis:
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Heating with 6M HCl at 100°C for 8 hours cleaves the sulfamoyl group, yielding 4-chloro-3-sulfobenzoic acid .
Basic Hydrolysis:
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Treatment with NaOH (2M) at 80°C for 5 hours dechlorinates the aromatic ring, forming 3-[(2,3-dimethylphenyl)sulfamoyl]benzoic acid.
Oxidation and Reduction
Oxidation:
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The sulfamoyl group oxidizes to a sulfonic acid using H₂O₂ in acetic acid (50°C, 3h).
Reduction:
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Catalytic hydrogenation (H₂, Pd/C) reduces the sulfamoyl group to a thiol, producing 4-chloro-3-mercaptobenzoic acid derivatives.
Coupling Reactions
The carboxylic acid group participates in peptide coupling:
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Using EDCl/HOBt, it forms amides with primary amines (e.g., benzylamine) at 0–25°C in DMF, achieving yields up to 85% .
Example Protocol from Patent US3203987A:
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Step 1: React 4-chloro-3-(chlorosulfonyl)benzoic acid with ethylamine (72% aqueous) at 15°C for 2h.
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Step 2: Treat the intermediate with thionyl chloride to form the acyl chloride.
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Step 3: Couple with methylamine in ethanol to obtain 4-chloro-3-(ethylsulfamoyl)-N-methylbenzamide (MP: 77–79°C) .
Structural Influence on Reactivity
The electron-withdrawing sulfamoyl group activates the chloro substituent for nucleophilic displacement, while the methyl groups on the phenyl ring sterically hinder electrophilic substitution at the ortho positions.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
This compound serves as a crucial building block in organic synthesis. Its sulfonamide group and chloro substituent allow for various chemical transformations, making it useful in the preparation of more complex molecules. The presence of the dimethylphenyl group enhances its reactivity and solubility, which are advantageous for synthetic pathways.
Intermediate for Pharmaceuticals
In pharmaceutical chemistry, 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic acid is explored as an intermediate in the synthesis of novel drugs. Its structural characteristics can be modified to develop compounds with specific biological activities, particularly targeting antimicrobial and anti-inflammatory properties.
Biological Research
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activities. Studies have shown its effectiveness against various bacterial strains, suggesting its application in developing new antibiotics or antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may serve as a lead compound for designing drugs aimed at treating inflammatory diseases by modulating inflammatory pathways.
Medical Applications
Drug Development
The unique properties of this compound make it a candidate for drug development. Its ability to interact with biological targets can be harnessed to create therapeutics for conditions such as hypertension and diabetes, where modulation of specific pathways is crucial .
Pharmaceutical Formulations
The compound is being studied for its role in pharmaceutical formulations, particularly as an active ingredient in antihypertensive medications. Its safety profile and efficacy are being evaluated in preclinical studies to understand its full therapeutic potential .
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique chemical properties allow it to be employed in creating materials with specific functionalities required in various applications, including coatings and plastics.
Case Studies and Research Findings
-
Antimicrobial Activity Study
A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent. -
Anti-inflammatory Mechanism Investigation
In vitro studies have revealed that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammatory processes.
Comparison with Similar Compounds
Positional Isomers with Varied Substituent Positions
The compound shares structural similarities with positional isomers differing in the substitution pattern of the dimethylphenyl group:
| Compound Name | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 4-Chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic acid (Target) | 2,3-dimethylphenyl | C₁₅H₁₄ClNO₄S | 339.80 | High lipophilicity due to methyl groups |
| 4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid | 2,4-dimethylphenyl | C₁₅H₁₄ClNO₄S | 339.80 | Altered steric effects at 2,4-position |
| 4-Chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid | 3,4-dimethylphenyl | C₁₅H₁₄ClNO₄S | 339.80 | Enhanced electron-donating effects |
For example, the 3,4-dimethylphenyl variant may exhibit stronger electron-donating effects compared to the 2,3-isomer .
Mono-Substituted Phenyl Analogs
Compounds with single substituents on the phenyl ring exhibit distinct physicochemical profiles:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| 4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid | 3-methylphenyl | C₁₄H₁₂ClNO₄S | 313.77 | Reduced lipophilicity (single methyl) |
| 4-Chloro-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid | Pyridin-2-ylmethyl | C₁₃H₁₁ClN₂O₄S | 326.76 | Increased polarity (heterocyclic group) |
Key Insight : The pyridin-2-ylmethyl substituent introduces a polar heterocyclic moiety, enhancing aqueous solubility compared to hydrophobic methyl groups .
Halogenated and Heterocyclic Derivatives
Chlorine and heterocycle modifications significantly impact reactivity and bioactivity:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 4-Chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid | 2,5-dichlorophenyl | C₁₃H₈Cl₃NO₄S | 380.64 | Higher electrophilicity (two Cl atoms) |
| 4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid | 2-morpholin-4-ylphenyl | C₁₇H₁₇ClN₂O₅S | 396.85 | Improved solubility (morpholine ring) |
| 4-Chloro-3-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonamido]benzoic acid | 3,5-dimethyl-1,2-oxazol-4-yl | C₁₂H₁₁ClN₂O₅S | 330.74 | Metabolic stability (oxazole ring) |
Key Insight : Halogenation increases molecular weight and reactivity, while heterocycles like morpholine or oxazole improve solubility and metabolic resistance .
Simplified Core Structures
Compounds lacking the sulfamoylphenyl group exhibit reduced complexity:
| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| 3-Sulfamoyl-4-chlorobenzoic acid | No phenyl sulfamoyl | C₇H₆ClNO₄S | 235.64 | Simpler structure, lower molecular weight |
Biological Activity
4-Chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic acid (CAS Number: 884990-43-6) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 339.79 g/mol . Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
The chemical structure of this compound includes a chloro group, a sulfamoyl moiety, and a benzoic acid core. The presence of these functional groups contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClNO4S |
| Molecular Weight | 339.79 g/mol |
| Melting Point | 256-263 °C |
| Appearance | White crystalline powder |
Antimicrobial Properties
Research has shown that sulfonamide derivatives exhibit significant antimicrobial activity. A study focusing on various sulfonamide compounds indicated that 4-chloro-3-sulfamoylbenzoic acid (a related compound) demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is primarily through the inhibition of bacterial folate synthesis, which is critical for nucleic acid production.
Antihypertensive Effects
This compound is structurally related to tripamide, an antihypertensive agent. Research indicates that compounds with similar structures can modulate blood pressure by acting on the renin-angiotensin system or by promoting vasodilation . In animal models, the metabolic fate of tripamide has been studied extensively, showing rapid absorption and significant antihypertensive effects .
Case Studies
- Study on Antimicrobial Activity : In a comparative study, various derivatives of benzoic acid were tested against pathogenic bacteria. The results indicated that 4-chloro-3-sulfamoylbenzoic acid exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential use in treating bacterial infections .
- Hypertension Management : A pharmacokinetic study involving tripamide revealed that its derivatives could effectively lower systolic and diastolic blood pressure in hypertensive rats. The study highlighted the importance of the sulfamoyl group in enhancing bioactivity .
The biological activity of this compound can be attributed to its ability to interfere with essential biochemical pathways in microorganisms and potentially influence cardiovascular function:
- Inhibition of Folate Synthesis : By mimicking para-aminobenzoic acid (PABA), sulfonamides inhibit dihydropteroate synthase, preventing the synthesis of folate in bacteria.
- Vasodilation : Similar compounds have been shown to induce relaxation in vascular smooth muscle, contributing to their antihypertensive effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
